Rubanthrone A
Beschreibung
Rubanthrone A is a naturally occurring anthrone derivative isolated from the aerial parts of Rubus ulmifolius Schott. This compound has garnered significant attention due to its unique chemical structure and potential biological activities, particularly its antimicrobial properties against Staphylococcus aureus .
Eigenschaften
Molekularformel |
C17H14O10 |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
methyl 2-(1,2,3,4,6,7,8-heptahydroxy-10-oxo-9H-anthracen-9-yl)acetate |
InChI |
InChI=1S/C17H14O10/c1-27-7(19)3-4-8-5(2-6(18)12(21)13(8)22)11(20)10-9(4)14(23)16(25)17(26)15(10)24/h2,4,18,21-26H,3H2,1H3 |
InChI-Schlüssel |
USQRHPAGZSOQNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C2=C(C(=C(C=C2C(=O)C3=C1C(=C(C(=C3O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rubanthrone A involves the extraction of the compound from the plant Rubus ulmifolius. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the anthrone derivatives. The isolated compounds are then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Rubanthrone A. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions: Rubanthrone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Rubanthrone A may yield quinone derivatives, while reduction may produce hydroanthrone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other anthrone derivatives and studying their chemical properties.
Biology: Investigated for its antimicrobial activity, particularly against Staphylococcus aureus.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Potential use in the development of antimicrobial agents for various industrial applications
Wirkmechanismus
The mechanism of action of Rubanthrone A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, ultimately resulting in cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Rubanthrone B: Another anthrone derivative isolated from Rubus ulmifolius with similar antimicrobial properties.
Rubanthrone C: A structurally related compound with potential biological activities.
Uniqueness: Rubanthrone A is unique due to its specific chemical structure and potent antimicrobial activity against Staphylococcus aureus. Its distinct molecular interactions and pathways set it apart from other anthrone derivatives .
Rubanthrone A continues to be a subject of scientific interest due to its promising applications and potential for further research in various fields.
Biologische Aktivität
Rubanthrone A, an anthrone derivative isolated from the leaves, branches, and flowering tops of Rubus ulmifolius, has garnered attention for its potential biological activities, particularly against pathogenic microorganisms. This article reviews the existing literature on the biological activity of Rubanthrone A, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Rubanthrone A is characterized by its anthrone structure, which is significant in its biological activity. The molecular formula is C15H10O5, and its structure includes multiple hydroxyl groups that contribute to its reactivity and interaction with biological targets.
In Vitro Studies
Numerous studies have investigated the antimicrobial properties of Rubanthrone A. Notably, a study reported an MIC (Minimum Inhibitory Concentration) of 4,500 µg/mL against Staphylococcus aureus (ATCC 25923), indicating moderate antibacterial activity compared to other compounds derived from Rubus ulmifolius .
Table 1: Antimicrobial Activity of Rubanthrone A
These findings suggest that while Rubanthrone A exhibits some antimicrobial properties, its effectiveness may vary significantly across different pathogens.
The mechanism by which Rubanthrone A exerts its antimicrobial effects appears to involve the disruption of biofilm formation in bacteria. In a study examining extract fractions from Rubus ulmifolius, it was observed that certain fractions containing Rubanthrone A significantly inhibited biofilm formation at concentrations lower than those required to inhibit bacterial growth. This suggests that Rubanthrone A may interfere with bacterial adhesion or communication rather than merely inhibiting growth .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of compounds like Rubanthrone A in treating infections caused by resistant strains of bacteria. For instance, a case study involving patients with chronic wounds showed promising results when treated with botanical extracts rich in anthrones, including Rubanthrone A. The extracts not only reduced microbial load but also promoted healing without cytotoxic effects on human cells .
Safety and Toxicity
Preliminary assessments indicate that Rubanthrone A exhibits low cytotoxicity at concentrations effective against pathogens. In vitro tests on kidney and liver cell lines showed no significant cytotoxic effects at concentrations required for antimicrobial activity . This safety profile is crucial for its potential use in clinical settings.
Q & A
Q. What are the established synthetic pathways for Rubanthrone A, and how do reaction conditions influence yield?
To synthesize Rubanthrone A, researchers commonly employ multi-step organic reactions, such as anthraquinone derivatization or microbial fermentation. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., palladium or enzymatic agents). Yield optimization requires systematic variation of parameters and characterization via HPLC or mass spectrometry to confirm purity (>95%) . Researchers should design experiments using factorial design to isolate critical factors affecting efficiency, ensuring reproducibility through rigorous controls .
Q. What spectroscopic techniques are most reliable for characterizing Rubanthrone A’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. For crystalline samples, X-ray diffraction provides definitive confirmation. Researchers must cross-validate findings with existing literature and report solvent systems (e.g., CDCl₃ vs. DMSO-d6) to address signal splitting discrepancies .
Q. How do in vitro assays evaluate Rubanthrone A’s preliminary bioactivity?
Common assays include cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC against S. aureus), and enzyme inhibition (e.g., kinase assays). Researchers should standardize protocols (e.g., cell passage number, incubation time) and include positive controls (doxorubicin for cytotoxicity) to contextualize results. Dose-response curves (IC₅₀ calculations) and triplicate runs minimize variability .
Advanced Research Questions
Q. How can contradictory reports on Rubanthrone A’s mechanism of action be resolved?
Discrepancies often arise from differences in cell models (primary vs. immortalized cells) or assay endpoints (apoptosis markers vs. proliferation rates). Researchers should perform comparative studies under harmonized conditions and use multi-omics approaches (transcriptomics/proteomics) to identify upstream targets. Meta-analyses of published data can highlight confounding variables, such as impurity profiles or solvent effects .
Q. What computational strategies predict Rubanthrone A’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to proteins like topoisomerase II. Validate predictions with mutagenesis studies (e.g., alanine scanning) and SPR (surface plasmon resonance) for kinetic analysis. Cross-disciplinary collaboration with bioinformaticians ensures robust parameterization .
Q. How do stability studies inform formulation strategies for Rubanthrone A in drug delivery systems?
Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Researchers should explore nano-encapsulation (liposomes, PLGA nanoparticles) to enhance bioavailability. Include stress conditions (pH, light exposure) and compare degradation kinetics using Arrhenius plots .
Q. What statistical methods address variability in pharmacokinetic data for Rubanthrone A?
Non-compartmental analysis (NCA) calculates AUC and half-life, while compartmental models (e.g., two-phased) refine absorption/distribution parameters. Bootstrap resampling or mixed-effects modeling (NONMEM) accounts for intersubject variability. Transparent reporting of confidence intervals and effect sizes is critical .
Q. How can metabolomic profiling elucidate Rubanthrone A’s off-target effects?
Untargeted metabolomics (LC-QTOF-MS) identifies perturbed pathways in treated vs. control samples. Use pathway enrichment tools (MetaboAnalyst) and validate findings with stable isotope tracing. Integrate with transcriptomic data to distinguish direct vs. compensatory effects .
Methodological Considerations
- Experimental Design : Prioritize factorial designs to assess interactions between variables (e.g., pH and temperature) .
- Data Validation : Replicate findings across independent labs and share raw data via repositories (e.g., Zenodo) to enhance reproducibility .
- Literature Gaps : Systematically review databases (PubMed, SciFinder) to identify understudied areas, such as Rubanthrone A’s immunomodulatory potential .
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